Product packaging for Benzofuro[3,2-d]pyrimidin-4-amine(Cat. No.:)

Benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B1642028
M. Wt: 185.18 g/mol
InChI Key: KLGPSUOHSZMZQM-UHFFFAOYSA-N
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Description

Benzofuro[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O B1642028 Benzofuro[3,2-d]pyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C10H7N3O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H,(H2,11,12,13)

InChI Key

KLGPSUOHSZMZQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)N

Origin of Product

United States

Significance of the Benzofuro 3,2 D Pyrimidine Scaffold in Heterocyclic Chemistry

The benzofuro[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry. This is due to its unique three-dimensional arrangement and the presence of multiple sites for chemical modification. The fusion of the electron-rich benzofuran (B130515) ring with the electron-deficient pyrimidine (B1678525) ring creates a distinct electronic environment that can favorably interact with various biological targets.

The combination of these two heterocyclic systems in the benzofuro[3,2-d]pyrimidine framework results in a versatile scaffold that has been explored for a wide range of therapeutic applications. researchgate.net The structural rigidity of the fused system, coupled with the potential for diverse substitutions at various positions, allows for the fine-tuning of physicochemical properties and biological activity. This has made the benzofuro[3,2-d]pyrimidine scaffold a focal point for the development of new classes of therapeutic agents.

Overview of Therapeutic Potential and Pharmacological Interest

Derivatization Strategies for Structural Modification

Structural modifications of the this compound scaffold are primarily focused on two key areas: the pyrimidine (B1678525) ring and the fused benzofuran (B130515) moiety. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

A prevalent and effective strategy for derivatization involves substitution at the C4 position of the pyrimidine ring. A common synthetic route begins with a benzofuro[3,2-d]pyrimidin-4(3H)-one intermediate. asianpubs.orgresearchgate.netresearchgate.net This intermediate is typically prepared by the cyclocondensation of a 3-amino-2-benzofurancarboxamide or a related precursor with a source of one carbon, such as formamide. asianpubs.orgresearchgate.net

The key step for introducing diversity at the C4 position is the activation of the pyrimidinone. This is achieved by converting the hydroxyl group (in its tautomeric form) into a better leaving group, most commonly a chlorine atom. Treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), yields the highly reactive 4-chlorobenzofuro[3,2-d]pyrimidine (B1347961) intermediate. asianpubs.orgresearchgate.net This chloro-substituent is then readily displaced by a variety of nucleophiles. Specifically, reaction with different primary or secondary amines via nucleophilic aromatic substitution (SNAr) allows for the introduction of a diverse array of substituents at the C4-amino position, leading to a library of N-substituted this compound derivatives. asianpubs.orgresearchgate.netresearchgate.net For instance, reacting 4-chloro-8-nitrobenzofuro[3,2-d]pyrimidine with 3-bromoaniline (B18343) yields N-(3-bromophenyl)-8-nitrothis compound. asianpubs.org

Functionalization of the benzofuran portion of the molecule offers another avenue for structural diversity. This can be accomplished in two main ways: by using a pre-functionalized benzofuran starting material or by performing chemical transformations on the fused ring system after the pyrimidine ring has been formed.

An example of the first approach involves starting the synthesis from a substituted benzofuran, such as 3-amino-5-nitro-2-benzofuran acid ethyl ester. asianpubs.org Carrying this nitro group through the synthetic sequence results in a benzofuro[3,2-d]pyrimidine core with a nitro group at the C8 position. asianpubs.org

Alternatively, post-synthesis modification provides further opportunities for derivatization. For example, an existing nitro group on the benzofuran ring, such as at the C8 position, can be chemically reduced to an amino group (NH₂). asianpubs.org This is often achieved using reagents like iron powder with ferric chloride and activated carbon in ethanol (B145695). asianpubs.org The resulting amino group can then serve as a handle for further functionalization, such as through N-alkylation with benzyl (B1604629) chloride in the presence of a base like potassium carbonate, to introduce additional substituents. asianpubs.org

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize and derivatize benzofuro[3,2-d]pyrimidines is essential for optimizing reaction conditions and predicting outcomes.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction mechanisms involved in the synthesis of complex heterocyclic systems. For the synthesis of furo[2,3-d]pyrimidines and the closely related benzofuro[3,2-d]pyrimidines, DFT calculations have been successfully employed to support proposed chemoselective stepwise reaction mechanisms. researchgate.net

These computational studies can model the geometric properties of reactants, intermediates, transition states, and products. nih.govsemanticscholar.org By calculating the energies associated with different potential pathways, researchers can determine the most likely reaction mechanism. DFT methods are used to investigate various aspects, including bond lengths, bond angles, and the electronic distribution within the molecules, providing insights that are often difficult to obtain through experimental means alone. semanticscholar.orgnih.gov Such studies have been applied to various pyrimidine and benzofuran derivatives, highlighting the utility of this approach in modern synthetic chemistry. nih.govnih.govmdpi.com

Analytical Techniques for Structural Elucidation of Synthesized Compounds

The unambiguous confirmation of the chemical structures of newly synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) being one of the most definitive methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of benzofuro[3,2-d]pyrimidine derivatives. asianpubs.orgresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. Key diagnostic signals for benzofuro[3,2-d]pyrimidin-4-amines include:

A singlet in the downfield region corresponding to the proton on the pyrimidine ring (H-2). asianpubs.org

A set of signals in the aromatic region corresponding to the protons on the benzofuran ring system and any aromatic substituents. asianpubs.orgnih.gov

A signal for the N-H proton of the amine, which can sometimes be broad and its chemical shift can be concentration-dependent. asianpubs.org

Signals corresponding to any aliphatic protons on substituents attached to the core structure.

The coupling patterns (e.g., singlets, doublets, triplets) and coupling constants (J values) provide valuable information about the connectivity of adjacent protons. asianpubs.org

¹³C NMR: The ¹³C NMR spectrum is used to determine the number of non-equivalent carbon atoms and provides information about their hybridization and chemical environment. It is crucial for confirming the carbon skeleton of the fused heterocyclic system and the presence of all expected carbon atoms from the various substituents. asianpubs.orgnih.gov

The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques like COSY and HMBC, allows for the complete and unambiguous assignment of the structure of the synthesized compounds. asianpubs.orgipb.pt

Below are tables with representative NMR data for derivatives of the core structure.

Table 1: Representative ¹H NMR Data for Benzofuro[3,2-d]pyrimidine Derivatives (Solvent: DMSO-d₆)

Compound Proton Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Reference
8-Nitrobenfuro[3,2-d]pyrimidin-4(3H)-one Ar-H 8.25-8.28 d, J = 9.20 asianpubs.org
Ar-H 8.70-8.72 dd, J = 2.30 asianpubs.org
Ar-H 9.05-9.06 d, J = 2.30 asianpubs.org
Pyrimidine-H 9.19 s asianpubs.org
N⁴-(3-Bromophenyl)-8-nitrothis compound Ar-H 7.30-7.32 d, J = 8.00 asianpubs.org
Ar-H 7.35-7.38 t, J = 8.00 asianpubs.org
Ar-H 8.82 s asianpubs.org
Pyrimidine-H 8.90 s asianpubs.org
N-H 10.60 s asianpubs.org
4-(5-bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol CH₃ 2.42 s nih.gov
Ar-H 7.54-8.36 m nih.gov
Pyrimidine-H 8.42 s nih.gov

Table 2: Representative ¹³C NMR Data for Benzofuro[3,2-d]pyrimidine Derivatives (Solvent: DMSO-d₆ or CDCl₃)

Compound Chemical Shift (δ, ppm) Reference
N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine 55.29, 102.84, 113.19, 118.04, 121.80, 126.56, 127.33, 127.62, 127.92, 128.96, 129.10, 129.46, 131.00, 136.00, 138.02, 139.21, 144.80, 148.09, 148.56, 149.31, 152.79 asianpubs.org
4-(5-methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol 24.42 (CH₃), 102.35, 112.15, 112.88, 115.18, 118.80, 120.70, 121.50, 125.30, 126.18, 129.46, 133.10 (C-S), 148.42 (C=C), 154.14 (C-O), 155.00 (C-N), 156.60 (C=N), 179.46 (C-SH) nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This method is crucial for confirming the identity of synthesized benzofuro[3,2-d]pyrimidine derivatives. researchgate.netresearchgate.net

In the characterization of various 2,4-disubstituted benzofuro[3,2-d]pyrimidines, mass spectra were instrumental in confirming the successful synthesis of the target molecules. researchgate.net For instance, in the synthesis of certain benzofuran derivatives containing a pyrimidine moiety, the mass spectrum of one such compound showed a molecular ion peak [M+] at m/z 385 and a characteristic [M+2] peak at m/z 387, confirming the presence of a bromine atom. researchgate.net This isotopic pattern is a definitive indicator for compounds containing bromine or chlorine. The structures of these compounds were further corroborated by other spectroscopic methods. researchgate.netresearchgate.net

Table 1: Mass Spectrometry Data for a Brominated Benzofuro[3,2-d]pyrimidine Derivative

Ionm/zReference
[M+]385 researchgate.net
[M+2]387 researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a "molecular fingerprint" that is unique to the compound. For benzofuro[3,2-d]pyrimidine derivatives, IR spectroscopy is used to confirm the presence of key functional groups and to monitor the progress of reactions. researchgate.netnih.gov

The IR spectra of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which share structural similarities with the benzofuro[3,2-d]pyrimidine core, have been extensively studied. For example, the presence of two NH2 bands at approximately 3420 cm⁻¹ and 3365 cm⁻¹, along with two NH bands around 3257 cm⁻¹ and 3163 cm⁻¹, and two carbonyl bands near 1752 cm⁻¹ and 1695 cm⁻¹, were indicative of the unreacted cyano group in a particular intermediate. nih.gov The disappearance of the cyanide peak and the appearance of an imino group peak in the pyrimidine moiety in subsequent reaction products confirmed successful cyclization. nih.gov Similarly, for a 6-(methoxyamino)-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-7-carbonitrile, the presence of three NH bands, two carbonyl bands, and a CN band in the IR spectrum was crucial for its structural assignment. nih.gov In another case, the absence of a CN absorption band and the appearance of broad NH and OH absorption bands confirmed the formation of a triazine-fused pyranopyrimidine derivative. nih.gov

Table 2: Characteristic IR Absorption Bands for Pyrano[2,3-d]pyrimidine Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
NH₂3420.17, 3365.15 nih.gov
NH3256.68, 3163.37 nih.gov
C=O1752.22, 1694.82 nih.gov
CN2074.78 nih.gov
NH/OH (broad)3199.19, 3442.41 nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared with the calculated theoretical values for the proposed molecular formula. This analysis is a critical step in verifying the purity and empirical formula of newly synthesized benzofuro[3,2-d]pyrimidine derivatives. While specific data for this compound itself is not detailed in the provided context, the general application of this method is a standard procedure in the characterization of such novel compounds. chemicalbook.com

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. Several derivatives of the benzofuro[3,2-d]pyrimidine and related heterocyclic systems have been successfully characterized using this technique. asianpubs.orgresearchgate.netnih.govmdpi.comresearchgate.net

For instance, the crystal structure of N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine was determined by single crystal X-ray diffraction. asianpubs.org The compound crystallized in the triclinic system with the space group P-1. asianpubs.org The analysis revealed that the benzofuro[3,2-d]pyrimidine ring system is essentially planar. asianpubs.org

Another example is the analysis of 3-(4-chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one, which crystallized in the monoclinic system with the space group Cc. researchgate.net The three fused rings of the benzofuro[3,2-d]pyrimidine system were found to be nearly co-planar. researchgate.net

In a related thieno[3,2-d]pyrimidine (B1254671) derivative, N-benzylthieno[3,2-d]pyrimidin-4-amine, the analysis showed that the compound crystallizes with two independent molecules in the asymmetric unit and that the thieno[3,2-d]pyrimidine moieties are planar. nih.govresearchgate.net

The crystal structures of several pyrazolo[3,4-d]pyrimidine derivatives have also been elucidated by X-ray diffraction, providing detailed information about their molecular geometries and intermolecular interactions. mdpi.com

Table 3: Crystallographic Data for Benzofuro[3,2-d]pyrimidine and Related Derivatives

CompoundCrystal SystemSpace GroupReference
N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamineTriclinicP-1 asianpubs.org
3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-oneMonoclinicCc researchgate.net
N-Benzylthieno[3,2-d]pyrimidin-4-amineMonoclinicP2₁/c nih.govresearchgate.net

Exploration of Biological Activities and Pharmacological Relevance

Anticancer and Antiproliferative Activities of Benzofuro[3,2-d]pyrimidin-4-amine Derivatives

The quest for novel and effective anticancer agents has led to the extensive investigation of various heterocyclic compounds. Among these, benzofuro[3,2-d]pyrimidine derivatives have shown significant promise as antiproliferative agents. researchgate.net Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways and the induction of apoptosis.

In vitro Cell-Based Assays

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a range of cytotoxic activities.

A study reporting the synthesis of various benzofuro[3,2-d]pyrimidine derivatives highlighted their antitumor effects against several cancer cell lines. researchgate.net For instance, certain derivatives were tested against human lung cancer (A549) and human leukemia (K562) cell lines. researchgate.netasianpubs.org Other research has focused on their efficacy against hepatocellular carcinoma (HepG2, Bel-7402), cervical cancer (HeLa), and colon cancer (HT-29) cell lines. researchgate.netfigshare.com

One notable study synthesized a series of diverse furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines and screened them for their antitumor effects against HepG2, Bel-7402, and HeLa cell lines in vitro. researchgate.net The results indicated that these compounds could serve as valuable lead structures for the development of new antitumor drugs. researchgate.netfigshare.com

Another investigation focused on pyrimidine-pyrazole derivatives and their anticancer activity against Panc-1, MCF-7, HT-29, and A-549 cell lines. researchgate.net Some of these compounds exhibited potent anticancer activity with low IC50 values. researchgate.net Similarly, a series of indazol-pyrimidine based derivatives were tested against MCF-7, A549, and Caco-2 cell lines, with some compounds showing strong cancer cell-killing abilities. ekb.eg

The following table summarizes the in-vitro anticancer activities of selected this compound derivatives against various cancer cell lines.

Table 1: In-vitro Anticancer Activities of this compound Derivatives

Cancer Cell Line Compound/Derivative IC50 (µM) Reference
A549 (Lung) Benzofuran[3,2-d]pyrimidine derivatives Not specified researchgate.netasianpubs.org
Pyrimidine-pyrazole derivatives 1.5-1.9 µg/ml researchgate.net
Indazol-pyrimidine derivatives 1.629 and 1.841 ekb.eg
HCT-116 (Colon) Indazol-pyrimidine derivatives Not specified ekb.eg
HepG2 (Liver) Benzofuro[3,2-d]pyrimidine derivatives 0.70 researchgate.netfigshare.com
Bel-7402 (Liver) Benzofuro[3,2-d]pyrimidine derivatives Not specified researchgate.netfigshare.com
HeLa (Cervical) Benzofuro[3,2-d]pyrimidine derivatives 7.37–13.72 researchgate.netfigshare.com
HT-29 (Colon) Benzofuro[3,2-d]pyrimidine derivatives 7.37–13.72 researchgate.net
Pyrimidine-pyrazole derivatives 1.75-1.8 µg/ml researchgate.net
Caco-2 (Colon) Indazol-pyrimidine derivatives Not specified ekb.eg

Identification of Apoptosis Inducers

Beyond their cytotoxic effects, several benzofuro[3,2-d]pyrimidine derivatives have been identified as inducers of apoptosis, a programmed cell death mechanism that is often dysregulated in cancer. For instance, certain benzofuran (B130515) derivatives have been shown to effectively induce apoptosis. researchgate.net

One study on benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs revealed their ability to promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway. nih.gov These compounds were found to inhibit PARP-1 activity, leading to an aggravation of DNA double-strand breakage and subsequent cell death. nih.gov

Another study on a new series of benzoxazole (B165842) derivatives demonstrated that the most cytotoxic compounds induced apoptosis in HepG2 cells. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of apoptotic cells after treatment with these compounds. nih.gov Specifically, one compound induced apoptosis in 16.52% of HepG2 cells compared to 0.67% in control cells. nih.gov This apoptotic induction was associated with cell cycle arrest at the Pre-G1 phase. nih.gov

Antimicrobial Potential of this compound Derivatives

In addition to their anticancer properties, benzofuro[3,2-d]pyrimidine derivatives have demonstrated significant antimicrobial activity. researchgate.net This dual activity makes them particularly interesting candidates for further drug development.

Antibacterial Activity Assessment

The antibacterial efficacy of these derivatives has been tested against a range of both Gram-positive and Gram-negative bacteria.

Studies have shown that some 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net Another study on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines reported moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

Research on new Ni(II), Pd(II), and Pt(II) complexes with benzimidazole-derived Schiff base ligands also revealed antibacterial activity against resistant strains of S. aureus, E. coli, and K. pneumoniae. sciforum.net The minimum inhibitory concentration (MIC) values for these complexes ranged from 0.5 to 250 μg/mL. sciforum.net

The following table provides an overview of the antibacterial activity of selected this compound derivatives.

Table 2: Antibacterial Activity of this compound Derivatives

Bacterial Strain Compound/Derivative Activity Reference
Staphylococcus aureus 2,4-disubstituted benzofuro[3,2-d]pyrimidines Active researchgate.net
Pyrazolo[3,4-b]pyridines Moderate japsonline.com
Benzimidazole-derived Schiff base complexes MIC: 0.5-250 µg/mL sciforum.net
Staphylococcus epidermidis 5-acetyl-4-amino-1-(1,2,4-triazin-3-yl)-pyrazolo[3,4-b]pyridine Good inhibition japsonline.com
Klebsiella pneumoniae Benzimidazole-derived Schiff base complexes MIC: 0.5-250 µg/mL sciforum.net
Escherichia coli 2,4-disubstituted benzofuro[3,2-d]pyrimidines Active researchgate.net
Pyrazolo[3,4-b]pyridines Moderate japsonline.com
Benzimidazole-derived Schiff base complexes MIC: 0.5-250 µg/mL sciforum.net

Antifungal Activity Assessment

The antifungal potential of benzofuro[3,2-d]pyrimidine derivatives has also been explored. Some 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives have been screened for their antifungal activity against Candida albicans. researchgate.net

Furthermore, a study on novel pyrimidine (B1678525) derivatives containing an amide moiety investigated their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov One compound, in particular, exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.gov

Antiviral Activity Investigations

The antiviral properties of benzofuro[3,2-d]pyrimidine and related benzofuran derivatives have been a subject of investigation. One study reported the synthesis of new benzofuran derivatives and their evaluation for in vitro activity against a range of DNA and RNA viruses. researchgate.net Specific compounds showed activity against respiratory syncytial virus and influenza A virus. researchgate.net

Another area of research has been the development of dihydrofuro[3,4-d]pyrimidine derivatives as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Certain derivatives proved to be exceptionally potent against a wide range of HIV-1 strains, including those with resistance mutations. nih.gov

Anti-inflammatory Properties

Derivatives of the benzofuro[3,2-d]pyrimidine nucleus have demonstrated notable anti-inflammatory potential. researchgate.netresearchgate.net Certain synthesized compounds from this class have been evaluated for their ability to reduce inflammation in preclinical models. For instance, in carrageenan-induced paw edema studies in rats, some benzofuro[3,2-d]pyrimidine derivatives exhibited significant anti-inflammatory effects. nih.gov

The mechanism underlying these anti-inflammatory properties is believed to involve the inhibition of key inflammatory mediators. Studies have shown that some derivatives can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The inhibition of COX-2 is a critical target for anti-inflammatory drugs, as this enzyme is responsible for the production of prostaglandins (B1171923), which are key players in the inflammatory response. nih.govresearchgate.net Furthermore, some derivatives have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and pro-inflammatory cytokines like interleukin-8 (IL-8). nih.govresearchgate.net

One study highlighted two specific benzofuro[3,2-d]pyrimidine derivatives, compounds 4g and 5m, which showed 83.89% and 80.49% inhibition of edema volume, respectively. researchgate.net This activity was comparable to the standard anti-inflammatory drug ibuprofen, which showed 91.93% inhibition in the same study. researchgate.net The anti-inflammatory actions of these compounds are further supported by their ability to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells. nih.govresearchgate.net

Enzyme Inhibition Studies

The benzofuro[3,2-d]pyrimidine scaffold has proven to be a versatile framework for the design of potent enzyme inhibitors, particularly targeting kinases.

Kinase Inhibitory Activities

The structural resemblance of this compound to purine (B94841) allows it to interact with the ATP-binding site of various protein kinases, leading to their inhibition. This has made it a promising candidate for the development of inhibitors for a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.

Epidermal Growth Factor Receptor (EGFR): Several N-substituted benzofuro[2,3-d]pyrimidine-4-amines, a related isomer, have been identified as potent inhibitors of EGFR tyrosine kinase. nih.govresearchgate.net One particular compound, 5h, demonstrated an IC₅₀ value of 1.7 nM against EGFR, showcasing the potential of this scaffold in developing anticancer agents that target EGFR signaling pathways. nih.govresearchgate.net

CLK1 and DYRK1A: N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their bioisosteric N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues have been investigated as dual inhibitors of CDC-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govresearchgate.net These kinases are involved in the regulation of pre-mRNA splicing and have emerged as targets for various diseases. Some of the synthesized benzothieno[3,2-d]pyrimidine derivatives exhibited submicromolar IC₅₀ values against both CLK1 and DYRK1A. researchgate.net

CDK5/p25, GSK3α/β, and CK1δ/ε: The inhibitory potential of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines has also been evaluated against a panel of other kinases including cyclin-dependent kinase 5 (CDK5/p25), glycogen (B147801) synthase kinase 3 alpha/beta (GSK3α/β), and casein kinase 1 delta/epsilon (CK1δ/ε). nih.gov

CDK2 and GSK-3β: Novel hybrids of oxindole (B195798) and benzofuran have been designed as dual inhibitors of CDK2 and GSK-3β. One such bromo isatin (B1672199) derivative showed potent inhibitory activity against CDK2 with an IC₅₀ of 37.80 nM, which was comparable to the reference standard. nih.gov Another compound from this series displayed dual inhibitory activity against both CDK2 and GSK-3β with IC₅₀ values of 52.75 nM and 40.13 nM, respectively. nih.gov

The table below summarizes the kinase inhibitory activities of various benzofuro[3,2-d]pyrimidine derivatives.

Kinase TargetDerivative ClassKey Findings
EGFRN-substituted benzofuro[2,3-d]pyrimidine-4-aminesCompound 5h with an IC₅₀ of 1.7 nM. nih.govresearchgate.net
CLK1 & DYRK1AN-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-aminesDual inhibitors with submicromolar IC₅₀ values. nih.govresearchgate.net
CDK2 & GSK-3βOxindole/benzofuran hybridsBromo isatin derivative with CDK2 IC₅₀ of 37.80 nM. nih.gov

Other Enzyme Targets

Beyond kinases, derivatives of the benzofuro[3,2-d]pyrimidine scaffold have been investigated for their inhibitory effects on other enzyme systems.

Poly (ADP-ribose) Polymerase-1 (PARP-1): Benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives incorporating thiosemicarbazone analogs have been synthesized as novel PARP-1 inhibitors. nih.gov PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. nih.gov Two compounds, 19b and 19c, showed more potent inhibitory activity against PARP-1 than the approved drug Olaparib, with compound 19c having an IC₅₀ value of 0.026 μM. nih.gov

Mechanism of Action Studies

Understanding the molecular interactions and cellular effects of this compound derivatives is crucial for their development as therapeutic agents.

Investigation of Molecular Interactions with Biological Targets

The biological activity of this compound derivatives is a direct result of their interaction with specific biological targets.

Enzymes: As discussed, the primary mechanism of action for many benzofuro[3,2-d]pyrimidine derivatives is the inhibition of protein kinases. This is achieved through the binding of the compound to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting cellular signaling pathways. Molecular docking studies have been employed to visualize and understand these interactions. For instance, docking studies of N-substituted benzofuro[2,3-d]pyrimidine-4-amines with the EGFR tyrosine kinase active site have helped to explain their potent inhibitory activity. nih.govresearchgate.net Similarly, docking studies of oxindole/benzofuran hybrids within the active sites of CDK2 and GSK-3β have revealed comparable binding patterns, supporting their dual inhibitory action. nih.gov In the case of PARP-1 inhibitors, these compounds are designed to interact with the nicotinamide (B372718) binding pocket of the enzyme.

DNA: Research has also explored the interaction of benzofuro[3,2-d]pyrimidine derivatives with DNA. One study on benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives as PARP-1 inhibitors showed that a lead compound could inhibit DNA single-strand break repair and exacerbate DNA double-strand breaks by inhibiting PARP-1 activity. nih.gov

Cellular Pathway Modulation

By inhibiting key enzymes and interacting with other biological targets, this compound derivatives can modulate various cellular pathways.

Cell Cycle Progression: Inhibitors of CDKs, such as the oxindole/benzofuran hybrids targeting CDK2, can cause cell cycle arrest. nih.gov Studies have shown that potent compounds from this class can arrest cancer cells in the G2/M phase of the cell cycle. nih.gov

Apoptosis: The inhibition of survival signaling pathways and the induction of DNA damage can lead to programmed cell death or apoptosis. The PARP-1 inhibitor, compound 19c, was found to promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway. nih.gov

Inflammatory Pathways: As detailed in the anti-inflammatory section, benzofuro[3,2-d]pyrimidine derivatives can modulate inflammatory pathways by inhibiting the expression and activity of enzymes like COX-2 and iNOS, and by suppressing the production of inflammatory mediators such as prostaglandins and cytokines. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Lead Optimization

Elucidation of Structural Features Influencing Biological Activity

The biological activity of benzofuro[3,2-d]pyrimidin-4-amine derivatives is intricately linked to their structural features. The core heterocyclic system, consisting of fused benzofuran (B130515) and pyrimidine (B1678525) rings, provides a rigid framework for the presentation of various substituents that can interact with biological targets.

Impact of Substituent Patterns on Potency and Selectivity

The nature and position of substituents on the benzofuro[3,2-d]pyrimidine core play a pivotal role in modulating the potency and selectivity of these compounds. Studies have shown that the introduction of different functional groups at various positions can significantly impact their biological effects.

For instance, in the context of antimicrobial activity, the presence of electron-withdrawing groups like bromo and fluoro on a benzoyl moiety attached to the pyrimidine ring has been shown to enhance activity. researchgate.net This suggests that the electronic properties of the substituents are a key determinant of their antimicrobial efficacy. Specifically, compounds 4g (with a bromo substituent) and 4e (with a fluoro substituent) exhibited superior activity compared to standard antimicrobial agents, which was attributed to the electron-withdrawing nature of these halogens and the increased lipophilicity of the pyrimidine ring. researchgate.net

Furthermore, the position of substituents on the benzofuran ring system can also influence activity. For example, substitutions at the C-2 position of the benzofuran ring are common in naturally occurring and synthetic derivatives with a wide range of biological activities, including antioxidant, antiviral, and anti-inflammatory properties. researchgate.net The addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a two-fold increase in potency and inhibitory activity in a series of amiloride-benzofuran derivatives. mdpi.com

The following table summarizes the impact of different substituents on the biological activity of benzofuro[3,2-d]pyrimidine derivatives based on available research findings.

Position of SubstitutionSubstituentEffect on Biological ActivityReference
Pyrimidine RingBromo- or Fluoro-benzoylEnhanced antimicrobial activity researchgate.net
C-2 of BenzofuranVariousAssociated with antioxidant, antiviral, antifungal, antimicrobial, anti-inflammatory, antipsychotic, analgesic, antilipidemic, and CNS stimulant activities researchgate.net
Position 4 of 2-BenzofuranylFluorineTwo-fold increase in potency and inhibitory activity mdpi.com

Rational Design and Optimization Strategies

The insights gained from SAR studies provide a foundation for the rational design and optimization of this compound derivatives. Various strategies are employed to enhance their therapeutic potential, including fragment-based drug discovery, hit-to-lead optimization, and structural simplification.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. wikipedia.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. wikipedia.org These initial hits then serve as starting points for the development of more potent and selective inhibitors through a process of fragment growing, linking, or merging. nih.gov

In the context of benzofuro[3,2-d]pyrimidine derivatives, FBDD can be utilized to identify key molecular fragments that contribute to binding affinity. The "rule of three" is often applied in the selection of fragments, which suggests that ideal fragments should have a molecular weight of less than 300 Da, a ClogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org

Hit-to-Lead Optimization Process

Once initial "hits" are identified, either through high-throughput screening or FBDD, the hit-to-lead optimization process begins. This iterative process involves the synthesis and evaluation of a series of analogs to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

For benzofuro[3,2-d]pyrimidine derivatives, this process would involve systematically modifying the substituents at various positions of the heterocyclic core. For example, if a particular substituent at the C-2 position shows promising activity, a series of analogs with different groups at this position would be synthesized and tested to identify the optimal substituent for the desired biological effect.

Structural Simplification Strategies

In some cases, complex lead compounds can be simplified to create analogs with improved drug-like properties, such as better solubility or reduced toxicity, while retaining or even enhancing biological activity. This strategy of structural simplification can be a valuable tool in the optimization of this compound derivatives. By identifying the core pharmacophore responsible for the desired activity, non-essential structural elements can be removed or replaced to generate more streamlined and developable drug candidates.

Computational Approaches in SAR and Lead Optimization

Computational methods play an increasingly important role in modern drug discovery, including the SAR and lead optimization of benzofuro[3,2-d]pyrimidine derivatives. Molecular docking studies, for instance, can be used to predict the binding modes of these compounds within the active site of a target protein. nih.gov

In one study focused on pyrrolo[2,3-d]pyrimidine analogues, a related heterocyclic system, molecular docking was used to design potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). nih.gov The study found that bulky aromatic groups at the C-5 position could bind in a hydrophobic pocket, imparting selectivity for the target kinase. nih.gov Similarly, computational approaches can be applied to benzofuro[3,2-d]pyrimidines to guide the selection of substituents that are likely to enhance binding affinity and selectivity. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies can also be performed to predict the pharmacokinetic properties of designed compounds, helping to prioritize the synthesis of molecules with a higher probability of success in later stages of drug development. researchgate.net

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a specific protein target. For the benzofuro[3,2-d]pyrimidine core, docking studies have been instrumental in elucidating binding modes and identifying key interactions that drive biological activity against various targets.

Researchers have synthesized and docked a variety of derivatives to understand their mechanism of action. For instance, studies on pyrimidine-benzofuran hybrids have utilized docking to investigate binding interactions with enzymes like Escherichia coli Topoisomerase IV and Mycobacterium tuberculosis enoyl-ACP reductase. researchgate.net Similarly, novel 2-mercapto-benzofuro-pyrimidine derivatives were docked against selected bacterial proteins to rationalize their antimicrobial activity. ijpsonline.com

In the context of anticancer research, molecular docking of benzofuro[3,2-d]pyrimidin-2-amines revealed possible binding modes within receptor tyrosine kinases, suggesting a structural basis for their antitumor effects. researchgate.netresearchgate.net Another study focused on benzofuran-1,3,4-oxadiazole derivatives as inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Mtb Pks13). mdpi.com The docking results for these compounds showed significant binding affinities, with some derivatives exhibiting scores comparable to or better than the standard inhibitor, TAM-16. mdpi.com The interactions typically involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the active site of the target protein. nih.gov For example, docking of benzothieno[3,2-d]pyrimidine derivatives, a related scaffold, against the COX-2 enzyme highlighted interactions with residues like Ser-530 and Tyr-385. nih.gov

The following table summarizes findings from various molecular docking studies on benzofuro[3,2-d]pyrimidine derivatives and related structures.

Derivative ClassProtein TargetKey Findings/InteractionsReference
Benzofuran-1,3,4-oxadiazolesMtb Polyketide Synthase 13 (Pks13)Binding energies for lead compounds (BF3, BF4, BF8) were -14.23, -14.82, and -14.11 kcal/mol, respectively, comparable to the standard TAM-16 (-14.61 kcal/mol). mdpi.com
Benzofuro[3,2-d]pyrimidin-2-aminesReceptor Tyrosine KinaseDocking revealed possible binding modes, suggesting a basis for observed antitumor activity against HepG2 cell lines. researchgate.netresearchgate.net
Pyrimidine-Benzofuran HybridsE. coli Topoisomerase IV & Mtb enoyl-ACP reductaseDocking studies were used to validate predictions of antibacterial and antitubercular activity. researchgate.net
Benzofuran-Triazine HybridsDihydrofolate Reductase (DHFR)Compounds showed good interaction through hydrogen bonding and hydrophobic interactions within the DHFR binding site. nih.gov
Benzothieno[3,2-d]pyrimidin-4-one DerivativesCyclooxygenase-2 (COX-2)Derivative 4 showed the best binding energy (ΔG = -9.4 kcal/mol). Polar groups may form hydrogen bonds with Ser-530 and Tyr-385. nih.gov

In Silico Target Fishing and Prediction

In silico target fishing is a computational strategy used to identify potential protein targets for a given small molecule. nih.govresearchgate.net This approach is invaluable for elucidating a compound's mechanism of action, identifying potential off-target effects, and discovering opportunities for drug repurposing. nih.gov Target fishing methods can be broadly categorized as either ligand-based, which rely on the similarity of the query molecule to known active compounds, or receptor-based (structure-based), which involve docking the molecule into the binding sites of a large number of proteins. researchgate.net

For compounds built around the benzofuran-pyrimidine scaffold, computational techniques have been employed to predict their biological activity spectra and identify likely molecular targets. researchgate.net One such study on pyrimidine-benzofuran hybrids used computational tools to forecast a range of characteristics, including drug-likeness, bioactivity scores, and potential as antibacterial and anti-tubercular agents. researchgate.net By comparing the structural features of the novel compounds to vast databases of known bioactive molecules, these methods can generate hypotheses about their biological function that can then be validated experimentally. researchgate.net This predictive power helps to guide the synthesis and testing of new derivatives toward the most promising therapeutic areas.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a binding pose predicted by docking and for gaining a deeper understanding of the conformational changes that occur within the complex. nih.gov

For derivatives of the benzofuran scaffold, MD simulations have been used to confirm and refine the results of docking studies. mdpi.com In a study on benzofuran-1,3,4-oxadiazole inhibitors of the Mtb Pks13 enzyme, MD simulations were performed for 250 nanoseconds to analyze the stability of the predicted lead compounds within the enzyme's active site. mdpi.com The results indicated that the most promising compounds formed stable complexes with the Pks13 enzyme, reinforcing their potential as effective inhibitors. mdpi.com

Advanced Research Perspectives and Future Directions

Development of Novel Benzofuro[3,2-d]pyrimidin-4-amine Analogs with Enhanced Biological Profiles

The core strategy in advancing the therapeutic potential of the this compound scaffold lies in the rational design and synthesis of novel analogs with improved biological activity and selectivity. Researchers are actively exploring various substitution patterns on the benzofuran (B130515) and pyrimidine (B1678525) rings to modulate the physicochemical properties and target interactions of these molecules.

A common synthetic route involves the reaction of 3-amino-2-benzofurancarboxamide with various aldehydes and subsequent chemical modifications. For instance, the reaction with 3,4,5-trimethoxy benzaldehyde (B42025) yields a 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine intermediate. researchgate.net This intermediate can then be subjected to nucleophilic displacement reactions to introduce a wide range of substituents at the 4-position, leading to a library of 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives. researchgate.net The synthesis of these new compounds is typically confirmed using analytical techniques such as IR, 1H NMR, and mass spectrometry. researchgate.net

The exploration of structure-activity relationships (SAR) is crucial in guiding the design of more potent and selective analogs. For example, studies on related fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, have provided valuable insights into the key structural features required for specific biological activities. nih.gov These studies often reveal that the nature and position of substituents on the heterocyclic core significantly influence the compound's interaction with its biological target. nih.gov

Table 1: Examples of Synthesized Benzofuro[3,2-d]pyrimidine Analogs and their Precursors

Starting MaterialReagentResulting CompoundReference
3-amino-2-benzofurancarboxamide3,4,5-trimethoxy benzaldehyde2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine researchgate.net
2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidinePhosphorus oxychloride2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-4-chlorobenzofuro[3,2-d]pyrimidine researchgate.net
(Z)‐3‐(2‐phenylhydrazineylidene)benzofuran‐2(3H)‐one96% ethanol (B145695) solution (recrystallization)(E)‐2‐(2,2‐dichloro‐1‐(phenyldiazenyl)vinyl)phenol researchgate.net
Aurone-derived α,β-unsaturated iminesActivated terminal alkynes (mediated by triethylamine)1,4-dihydrobenzofuro[3,2-b]pyridines rsc.org

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The synergy between computational and experimental approaches has become indispensable in modern drug discovery, and the development of this compound derivatives is no exception. nih.gov Computer-aided drug design (CADD) techniques are increasingly being employed to accelerate the identification and optimization of lead compounds, ultimately reducing the time and cost of research and development. nih.gov

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its target protein. nih.gov In the context of benzofuro[3,2-d]pyrimidin-4-amines, docking studies can elucidate the binding modes of these compounds within the active sites of various enzymes, such as kinases, which are often implicated in diseases like cancer. nih.govresearchgate.net For example, docking studies of pyrimidine derivatives with cyclin-dependent kinase 2 (CDK2) have helped to understand the interactions that contribute to their inhibitory activity. nih.gov These studies can reveal key hydrogen bonding and hydrophobic interactions that are crucial for potent inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational method that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing robust QSAR models, researchers can predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates for experimental evaluation. researchgate.netmdpi.com

High-throughput screening (HTS) is an experimental technique that allows for the rapid testing of large libraries of compounds against a specific biological target. nih.govenamine.net HTS campaigns have been instrumental in identifying novel hit compounds with diverse scaffolds, including those containing the benzofuran moiety. nih.gov The hits identified from HTS can then be further optimized using medicinal chemistry strategies, guided by computational insights.

The integration of these advanced methodologies allows for a more rational and efficient drug discovery process. Computational predictions can guide the design of new analogs, which are then synthesized and evaluated experimentally. The experimental data, in turn, can be used to refine and improve the computational models, creating a feedback loop that accelerates the discovery of potent and selective drug candidates.

Table 2: Advanced Methodologies in this compound Research

MethodologyApplicationExampleReference
Molecular Docking Predicting binding modes and affinities of ligands to target proteins.Docking of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) to understand inhibitory mechanisms. nih.gov
QSAR Establishing relationships between chemical structure and biological activity to predict the potency of new analogs.Development of 3D-QSAR models for phosphodiesterase IV (PDE-IV) inhibitors based on quinoline, benzimidazole, and benzofuran analogs. researchgate.net
High-Throughput Screening (HTS) Rapidly screening large compound libraries to identify initial "hit" compounds.Screening of a ~300,000 compound library to identify a benzofuran class of HCV inhibitors. nih.gov

Exploration of New Therapeutic Applications for this compound Scaffolds

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas. While initial research may have focused on a specific biological target, the inherent drug-like properties of this scaffold make it a promising candidate for investigation against other diseases.

Anticancer Activity: A significant area of research has been the evaluation of benzofuro[3,2-d]pyrimidine derivatives as anticancer agents. researchgate.net Many of these compounds have shown potent inhibitory activity against various protein kinases that are crucial for cancer cell proliferation and survival. nih.govnih.gov For instance, derivatives of the related benzofuro[3,2-b]pyridin-2(1H)-one scaffold have been developed as dual inhibitors of Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ), both of which are important targets in leukemia. nih.govnih.gov Similarly, pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K p110alpha. nih.gov The anticancer potential of these compounds is often evaluated through in vitro cell viability assays against various cancer cell lines, such as HepG2, Bel-7402, and HeLa. researchgate.net

Antimicrobial Activity: The benzofuro[3,2-d]pyrimidine scaffold has also demonstrated promising antimicrobial properties. researchgate.netijpsonline.com Researchers have synthesized and screened derivatives for their activity against a range of pathogenic bacteria and fungi. researchgate.netijpsonline.com For example, certain 2,4-disubstituted benzofuro[3,2-d]pyrimidines have been evaluated for their antibacterial and antifungal activity against organisms like S. aureus, E. coli, and C. albicans. researchgate.net The development of new antimicrobial agents is a critical area of research due to the growing threat of antibiotic resistance.

Other Therapeutic Areas: Beyond cancer and infectious diseases, the this compound scaffold is being explored for other therapeutic applications. For example, related fused pyrimidine structures have been investigated as inhibitors of enzymes involved in neurodegenerative diseases and inflammatory conditions. nih.gov The broad biological activity of this scaffold suggests that further exploration could uncover novel therapeutic opportunities in a variety of disease areas.

The continued exploration of new therapeutic applications for the this compound scaffold, coupled with the development of novel analogs and the use of advanced drug discovery methodologies, holds significant promise for the future of medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzofuro[3,2-d]pyrimidin-4-amine derivatives?

  • Methodology : The primary route involves condensation of aromatic amines with N,N-dimethylformamidines under microwave irradiation, which accelerates reaction kinetics and improves yields. This method was optimized for benzothieno[3,2-d]pyrimidin-4-amines and can be adapted for benzofuro analogs by substituting thiophene precursors with benzofuran derivatives . Alternative approaches include the Dimroth rearrangement for fused pyrimidine systems, though this requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid side products .

Q. How is the structural characterization of this compound performed?

  • Methodology : X-ray crystallography is critical for confirming the fused bicyclic structure and substituent positioning. For example, N-benzylthieno[3,2-d]pyrimidin-4-amine analogs reveal intramolecular hydrogen bonding (N–H···N) and π-π stacking interactions, which stabilize the planar heterocyclic core . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C) for regiochemical assignment of substituents .

Q. What preliminary biological assays are used to evaluate this compound derivatives?

  • Methodology : Initial screening focuses on kinase inhibition (e.g., CDK5/p25, CK1δ/ε, CLK1) using fluorescence-based assays with ATP-competitive protocols. Compounds showing IC₅₀ values <1 µM are prioritized for selectivity profiling against a broader kinase panel . Apoptosis induction is assessed via caspase-3/7 activation assays in cancer cell lines (e.g., HCT-116), with dose-response curves to determine EC₅₀ values .

Advanced Research Questions

Q. How can substituent effects on this compound be systematically optimized for kinase inhibition?

  • Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) at the C6 position enhance CLK1 inhibition (IC₅₀: 50–100 nM), while bulky aryl groups at N4 improve selectivity over DYRK1A. Computational docking (e.g., Glide SP) identifies key hydrophobic interactions with kinase hinge regions . Parallel synthesis of 20–30 analogs with varying substituents, followed by hierarchical clustering of activity data, guides iterative optimization .

Q. What mechanisms explain contradictory activity data in kinase inhibition assays for this compound derivatives?

  • Methodology : Discrepancies often arise from assay conditions (e.g., ATP concentration variations) or off-target effects. For example, a compound showing potent CLK1 inhibition (IC₅₀: 30 nM) but weak cellular activity may suffer from poor membrane permeability. Validate via parallel assays: (1) In vitro kinase assays with 1 mM ATP, (2) cell-based phosphorylation assays (e.g., SR protein phosphorylation), and (3) SPR analysis for binding kinetics .

Q. How can microwave-assisted synthesis improve the scalability of this compound derivatives?

  • Methodology : Microwave irradiation reduces reaction times from 24 hours (conventional heating) to 30–60 minutes while maintaining yields >85%. Key parameters include power (150–300 W), solvent (DMAc or DMF), and temperature (120–150°C). Scale-up to 10 mmol requires continuous-flow microwave reactors to avoid hotspot formation .

Q. What computational strategies predict the metabolic stability of this compound analogs?

  • Methodology : Use in silico tools like ADMET Predictor™ to identify metabolic soft spots (e.g., CYP3A4-mediated oxidation of benzofuran rings). Prioritize derivatives with calculated LogP <3.5 and polar surface area >60 Ų to enhance solubility and reduce hepatic clearance. Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.